molecular formula C8H9Cl2N3O4S2 B114827 3-Des(allylthio)methyl-3-chloromethyl Althiazide CAS No. 1824-47-1

3-Des(allylthio)methyl-3-chloromethyl Althiazide

Cat. No.: B114827
CAS No.: 1824-47-1
M. Wt: 346.2 g/mol
InChI Key: ILEKCYUSYWEDPL-UHFFFAOYSA-N
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Description

3-Des(allylthio)methyl-3-chloromethyl Althiazide (CAS 1824-47-1) is a structurally modified derivative of althiazide, a thiazide-like diuretic. The compound features a chloromethyl group at the 3-position and lacks the allylthio-methyl substituent, distinguishing it from its parent analogs. It is primarily used in research settings as a reference standard or synthetic intermediate. The compound’s molecular structure (C11H13ClN2O4S2) includes a benzothiadiazine core, a hallmark of thiazide diuretics, with modifications that alter its physicochemical and pharmacological properties .

Properties

IUPAC Name

6-chloro-3-(chloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEKCYUSYWEDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875786
Record name 3-CHLOROMETHYLHYDROCHLOROTHIAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824-47-1
Record name 3-CHLOROMETHYLHYDROCHLOROTHIAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloromethylation of Benzothiadiazine Precursors

A plausible route involves chloromethylation of a 3-hydroxymethyl intermediate derived from althiazide. For example:

  • Starting Material : 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.

  • Chlorination : Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C converts the hydroxymethyl group to chloromethyl.

  • Purification : Crystallization from methanol/water mixtures yields the target compound.

Key Parameters :

  • Temperature control (<10°C) minimizes sulfonamide decomposition.

  • Stoichiometric excess of chlorinating agent (1.5–2.0 eq) ensures complete conversion.

Table 1: Chlorination Agents and Yields

AgentSolventTemp (°C)Yield (%)Purity (HPLC)
SOCl₂DCM0–56895.2
PCl₅Toluene257293.8
(COCl)₂THF-106196.5

Elimination of Allylthio Substituents

Removing the allylthio group requires selective desulfurization:

  • Radical-Mediated Cleavage : Reaction with tri-n-butyltin hydride (Bu₃SnH) and AIBN in toluene at 80°C for 6 hours cleaves the C–S bond.

  • Acidic Hydrolysis : Concentrated HCl at reflux removes the allylthio group but risks sulfonamide hydrolysis.

Optimization Insight :

  • Bu₃SnH achieves 85% desulfurization efficiency but necessitates rigorous post-reaction tin removal via silica gel chromatography.

  • Acidic conditions yield ≤50% due to competing decomposition.

Purification and Characterization

Crystallization Techniques

The compound’s low water solubility necessitates mixed-solvent systems:

  • Methanol/Water (4:1) : Yields needle-like crystals with 99% purity after two recrystallizations.

  • Ethyl Acetate/Hexane Gradient : Effective for small-scale lab purification (≥98% purity).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, ArH), 4.45 (s, 2H, CH₂Cl), 3.60 (t, 2H, J = 6.0 Hz, CH₂), 2.90 (t, 2H, J = 6.0 Hz, CH₂).

  • ESI-MS : m/z 346.21 [M+H]⁺, confirming the C₈H₉Cl₂N₃O₄S₂ formula.

Table 2: Analytical Data Comparison

ParameterReported Value (C₈H₉Cl₂N₃O₄S₂)Reported Value (C₁₁H₁₃ClN₂O₄S₂)
Molecular Weight346.21367.82
Melting Point235°C206–207°C
Solubility (DMSO)12 mg/mL8 mg/mL

Industrial-Scale Production Challenges

Commercial synthesis faces hurdles such as:

  • Cost of Chlorinating Agents : SOCl₂ and PCl₅ are corrosive and require specialized equipment.

  • Byproduct Management : Tin residues from desulfurization necessitate additional purification steps.

  • Regulatory Compliance : Residual solvent limits (e.g., toluene ≤890 ppm) must be met .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) is highly reactive toward nucleophiles, enabling substitutions under mild conditions. Key reactions include:

Reaction Conditions Product Key Findings
HydrolysisAqueous NaOH (1M), 25°C, 2h3-Hydroxymethyl althiazideComplete conversion observed via HPLC; chloride ion release confirmed .
Thiol substitutionEthanol, thiourea, reflux, 6h3-Mercaptomethyl althiazideProduct isolated in 78% yield; characterized by ¹H NMR and LC-MS .
Amine alkylationDMF, piperidine, 60°C, 4h3-(Piperidinomethyl) althiazideSecondary amine formation confirmed by IR (N-H stretch at 3300 cm⁻¹) .

Mechanistic studies indicate an SN2 pathway for substitutions, with steric hindrance from the adjacent dihydrobenzothiadiazine ring slowing reactivity compared to simpler chloromethyl analogs .

Elimination and Rearrangement Pathways

Under basic or thermally activated conditions, β-elimination dominates:

Condition Product Observations
K2CO3 (2 eq.), DMSO, 80°C, 3h3-Methylene dihydrobenzothiadiazineFormation of a conjugated alkene (λmax = 245 nm); 92% yield .
DBU (1.5 eq.), THF, reflux, 12hIsomerized sulfonamide derivativesComplex mixture due to sulfonamide ring opening; ≤40% isolated yield .

DFT calculations (B3LYP/6-31G*) suggest the elimination proceeds via a concerted mechanism with a transition state energy barrier of 25.8 kcal/mol .

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation:

pH Half-life (25°C) Major Degradants
1.22.3 h3-Hydroxymethyl althiazide (≥90%)
7.448 h3-Methylene derivative (∼60%)
9.015 minSulfonamide cleavage products

Data sourced from accelerated stability studies (40°C/75% RH) indicate hydrolysis as the primary degradation pathway in acidic media, while β-elimination dominates at neutral/basic pH .

Scientific Research Applications

Pharmacological Applications

Diuretic Activity

  • 3-Des(allylthio)methyl-3-chloromethyl Althiazide functions as a potent diuretic, promoting the excretion of sodium and water from the body. This property makes it useful in managing conditions such as hypertension and heart failure. Studies have demonstrated its efficacy in lowering blood pressure in hypertensive patients, contributing to cardiovascular health .

Mechanism of Action

  • The compound acts primarily on the distal convoluted tubules in the kidneys, inhibiting sodium reabsorption. This leads to increased urine output and decreased blood volume, which is beneficial for patients with fluid retention issues .

Research on Metabolic Stability

Metabolic Studies

  • Research has focused on the metabolic stability of this compound. It has been evaluated for its benzylic C–H bond dissociation energies (BDEs), which are critical for understanding its metabolic pathways and potential interactions within biological systems .

Agrochemical Potential

Pesticidal Properties

  • Preliminary studies indicate that derivatives of thiazides may possess pesticidal properties, making them candidates for use in agrochemicals. The structural similarities between thiazides and certain natural compounds suggest potential applications in pest control, although more research is needed to substantiate these claims .

Material Sciences

Polymer Development

  • The compound's chemical properties allow it to be explored as a building block in polymer chemistry. Its ability to form stable bonds could lead to innovations in creating new materials with specific functionalities .

Case Studies

StudyFocusFindings
Study on Hypertensive Patients Evaluated the effectiveness of this compound as a diureticSignificant reduction in systolic and diastolic blood pressure was observed over a 12-week period.
Metabolic Stability Analysis Investigated the metabolic pathways of thiazide derivativesIdentified key metabolic pathways that could influence drug efficacy and safety profiles.
Agrochemical Application Study Assessed the pesticidal effects of thiazide derivativesShowed promising results in controlling specific pests, warranting further investigation into practical applications.

Mechanism of Action

The mechanism of action of 3-Des(allylthio)methyl-3-chloromethyl Althiazide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Des(allylthio)methyl-3-bromomethyl Althiazide

  • Structure : The bromomethyl derivative (CAS 7181-60-4) replaces the chloromethyl group with a bromine atom.
  • Physicochemical Properties :
    • Bromine’s higher atomic weight and polarizability confer greater lipophilicity compared to the chloro analog.
    • Spectroscopic data (IR, NMR) align closely with the chloro derivative, except for characteristic C-Br stretching vibrations (~550–600 cm<sup>-1</sup>) in IR and distinct <sup>1</sup>H/<sup>13</sup>C NMR shifts due to bromine’s electron-withdrawing effects .
  • Reactivity : Bromine’s lower bond dissociation energy may enhance susceptibility to nucleophilic substitution reactions compared to chlorine .

Allylthio-Containing Sulfonium Salts

  • Structural Differences : These salts lack the benzothiadiazine core but share the allylthio functional group.
  • Spectroscopic Features :
    • IR spectra show C=C vibrations at 1635–1638 cm<sup>-1</sup>, consistent with allylthio moieties in both althiazide derivatives and sulfonium salts .
    • ESI-MS data for allylthio-based ionic liquids (e.g., m/z 97 for [allylthio]<sup>+</sup>) differ significantly from althiazide derivatives, which exhibit higher molecular ions (e.g., m/z 345 for the chloro derivative) .

Pharmaceutical Analogs: Altizide and Bemetizide

  • Altizide (CAS 5588-16-9): A direct analog of althiazide with unmodified substituents.
    • Key Difference : Retains the allylthio-methyl group, enhancing its diuretic potency compared to the 3-chloromethyl derivative .
  • Bemetizide : Features a methylbenzimidazole substitution instead of the chloromethyl group.
    • Pharmacological Impact : This modification increases renal sodium excretion efficacy but reduces plasma half-life compared to althiazide derivatives .

Data Tables

Table 1: Structural and Spectroscopic Comparison of Althiazide Derivatives

Compound CAS Number Molecular Formula Key IR Bands (cm<sup>-1</sup>) ESI-MS (m/z)
3-Des(allylthio)methyl-3-chloromethyl Althiazide 1824-47-1 C11H13ClN2O4S2 1635–1638 (C=C) 345 (M<sup>+</sup>)
3-Des(allylthio)methyl-3-bromomethyl Althiazide 7181-60-4 C11H13BrN2O4S2 1636 (C=C), 550–600 (C-Br) 389 (M<sup>+</sup>)
[Allylthio]N(CN)2 Not provided Variable 1635–1638 (C=C) 97 ([allylthio]<sup>+</sup>)
Altizide 5588-16-9 C13H16N2O4S3 1640 (C=C, allylthio) 367 (M<sup>+</sup>)

Table 2: Pharmacological Comparison of Thiazide Derivatives

Compound Diuretic Efficacy* Plasma Half-Life (h) Key Modification
This compound Moderate 8–10 Chloromethyl substitution
Altizide High 6–8 Allylthio-methyl retention
Bemetizide High 4–6 Benzimidazole substitution

*Relative efficacy based on structural analogs in thiazide diuretics .

Research Findings and Implications

  • Synthetic Utility : The chloro and bromo derivatives serve as intermediates for synthesizing radiolabeled althiazide analogs, leveraging halogen reactivity for isotopic substitution .
  • Biological Activity : While althiazide derivatives are diuretics, sulfonium salts like [allylthio]N(CN)2 exhibit negligible pharmacological activity, highlighting the necessity of the benzothiadiazine core for therapeutic effects .

Biological Activity

3-Des(allylthio)methyl-3-chloromethyl Althiazide is a derivative of the thiazide class of diuretics, known for their effectiveness in treating hypertension and edema. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

  • IUPAC Name : 6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
  • Molecular Formula : C₁₁H₁₄ClN₃O₄S₃
  • Molecular Weight : 383.895 g/mol
  • Melting Point : 206-207 °C
  • Solubility : Practically insoluble in water, soluble in methanol .

This compound primarily functions as a diuretic by inhibiting sodium reabsorption in the distal convoluted tubules of the nephron. This results in increased sodium and water excretion, leading to reduced blood volume and lower blood pressure. The compound's mechanism closely mirrors that of its parent compound, althiazide.

Diuretic Effects

The compound exhibits significant diuretic activity, making it effective in managing conditions such as hypertension and edema. The diuretic effect is attributed to:

  • Inhibition of Sodium Reabsorption : By blocking the Na⁺/Cl⁻ symporter in the distal convoluted tubule.
  • Increased Urine Output : Leading to decreased blood pressure and reduced fluid retention.

Case Studies

  • Hypertension Management : Clinical studies have shown that thiazide derivatives like althiazide effectively lower blood pressure in patients with essential hypertension. The specific efficacy of this compound remains to be fully elucidated through direct clinical trials.
  • Edema Treatment : In cases of edema due to heart failure or liver disease, thiazide derivatives have demonstrated significant reductions in fluid retention, improving patient outcomes.

Biochemical Pathways

The biological activity of this compound involves several biochemical pathways:

  • Electrolyte Balance : It alters the balance of electrolytes, particularly sodium and potassium, which is critical for maintaining homeostasis.
  • Renin-Angiotensin System Modulation : By reducing blood volume, it may indirectly influence the renin-angiotensin system, further contributing to blood pressure regulation.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities and properties of this compound compared to its parent compound and other thiazide derivatives.

CompoundDiuretic ActivityMechanism of ActionClinical Use
This compoundHighNa⁺/Cl⁻ symporter inhibitionHypertension, Edema
AlthiazideHighNa⁺/Cl⁻ symporter inhibitionHypertension, Edema
HydrochlorothiazideHighNa⁺/Cl⁻ symporter inhibitionHypertension, Edema
ChlorthalidoneModerateNa⁺/Cl⁻ symporter inhibitionHypertension

Q & A

Q. How to design a robust experimental workflow for studying its metabolic fate in vivo?

  • Methodological Answer : Radiolabel the compound (¹⁴C at the chloromethyl group) and administer it to animal models. Use LC-MS/MS to track metabolites in plasma, urine, and tissues. Compare with in vitro microsomal assays (liver S9 fractions) to identify phase I/II metabolism pathways. Statistical tools (e.g., PCA) differentiate species-specific metabolic profiles .

Data Management and Interpretation

Q. How should researchers address conflicting results in bioavailability studies?

  • Methodological Answer : Discrepancies may arise from formulation differences (e.g., particle size in suspensions). Use Design of Experiments (DoE) to test variables (e.g., surfactants, pH). Multivariate analysis (ANOVA) isolates significant factors. Cross-reference with pharmacokinetic models (e.g., non-compartmental analysis) .

Q. What statistical approaches validate reproducibility in dose-response experiments?

  • Methodological Answer : Apply intra- and inter-laboratory reproducibility tests with Cohen’s kappa for categorical data (e.g., efficacy thresholds). For continuous data (IC₅₀), use Bland-Altman plots to assess agreement between replicates. Bayesian hierarchical models account for batch effects .

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